molecular formula C16H19ClN4OS B2654806 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-propylacetamide CAS No. 1116047-86-9

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-propylacetamide

Cat. No. B2654806
CAS RN: 1116047-86-9
M. Wt: 350.87
InChI Key: ZMSAPFXNPBENQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-propylacetamide” is complex, with a molecular weight of 376.9. It features a pyrimidinyl ring, which is a six-membered ring with two nitrogen atoms, and a benzyl group, which is a phenyl ring attached to a methylene bridge.

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

The compound’s structure suggests potential anti-inflammatory and analgesic effects. Researchers have investigated its ability to modulate inflammatory pathways and alleviate pain. Further studies are needed to elucidate its mechanisms and optimize its therapeutic potential .

Antimicrobial Properties

Given the presence of sulfur and nitrogen atoms, this compound may exhibit antimicrobial activity. Researchers have explored its efficacy against bacterial and fungal pathogens. Investigating its mode of action and potential synergies with existing antibiotics could be valuable .

Cancer Research

Compounds with pyrimidine moieties often show promise in cancer therapy. This derivative warrants investigation for its potential as an anticancer agent. Researchers can explore its effects on cell viability, apoptosis, and tumor growth inhibition .

Plant Growth Regulation

Indole derivatives play a crucial role in plant biology. Considering the compound’s indole-like structure, it might influence plant growth, development, or stress responses. Researchers could explore its effects on seed germination, root elongation, or hormone signaling pathways .

Neurological Disorders

The compound’s unique structure may interact with neural receptors or enzymes. Researchers could investigate its potential in treating neurodegenerative diseases, such as Alzheimer’s or Parkinson’s. Preclinical studies assessing neuroprotective effects are warranted .

Material Science and Nanotechnology

Exploring the compound’s physicochemical properties could lead to novel materials or nanoscale applications. Its sulfur-containing group might facilitate binding to metal ions or surfaces, making it relevant for sensor development or catalysis.

Safety and Hazards

The compound “2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-propylacetamide” is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4OS/c1-2-7-18-15(22)10-23-16-8-14(20-11-21-16)19-9-12-3-5-13(17)6-4-12/h3-6,8,11H,2,7,9-10H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSAPFXNPBENQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC=NC(=C1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-propylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.